molecular formula C18H18O8 B13677797 Bis(3,4-dimethoxybenzoyl) peroxide

Bis(3,4-dimethoxybenzoyl) peroxide

Cat. No.: B13677797
M. Wt: 362.3 g/mol
InChI Key: MUHHPDYJEKDMGY-UHFFFAOYSA-N
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Description

Bis(3,4-dimethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with methoxy groups at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to generate free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3,4-dimethoxybenzoyl) peroxide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:

2C9H9ClO3+H2O2C18H18O8+2HCl2 \text{C}_9\text{H}_9\text{ClO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{C}_{18}\text{H}_{18}\text{O}_8 + 2 \text{HCl} 2C9​H9​ClO3​+H2​O2​→C18​H18​O8​+2HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,4-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:

    Oxidation: The peroxide bond can cleave to form reactive oxygen species.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reactions often occur in the presence of strong bases or acids to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of reactive oxygen species and subsequent products.

    Reduction: Formation of 3,4-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(3,4-dimethoxybenzoyl) peroxide has a wide range of applications in scientific research:

    Chemistry: Used as an initiator in radical polymerization reactions.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Employed in the production of polymers and as a curing agent in the manufacturing of plastics and resins.

Mechanism of Action

The primary mechanism of action of bis(3,4-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved include:

    Radical Generation: Cleavage of the peroxide bond to form benzoyloxy radicals.

    Interaction with Substrates: Radicals interact with substrates to initiate polymerization or oxidation.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.

    Di-tert-butyl Peroxide: Another organic peroxide used in polymerization reactions.

    Cumene Hydroperoxide: Known for its use in oxidation reactions.

Uniqueness

Bis(3,4-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate

InChI

InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3

InChI Key

MUHHPDYJEKDMGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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